1-(Furan-2-carbonyl)imidazolidin-2-one
Overview
Description
1-(Furan-2-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both a furan ring and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with imidazolidin-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the imidazolidinone ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride (NaH), and an appropriate electrophile.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the imidazolidinone ring.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
1-(Furan-2-carbonyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues, while the imidazolidinone ring can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
1-(Furan-2-carbonyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of an imidazolidinone ring.
1-(Furan-2-carbonyl)thiazolidin-2-one: Contains a thiazolidinone ring instead of an imidazolidinone ring.
1-(Furan-2-carbonyl)oxazolidin-2-one: Features an oxazolidinone ring instead of an imidazolidinone ring.
Uniqueness: 1-(Furan-2-carbonyl)imidazolidin-2-one is unique due to the presence of both a furan ring and an imidazolidinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-carbonyl)imidazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(6-2-1-5-13-6)10-4-3-9-8(10)12/h1-2,5H,3-4H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRAONWLUWVZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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